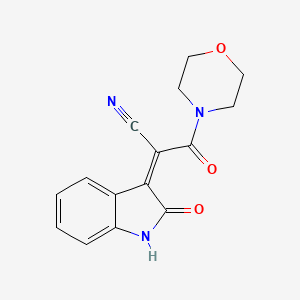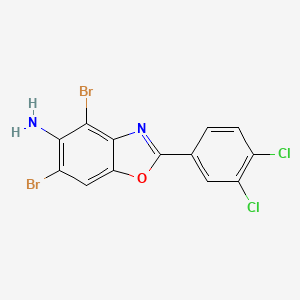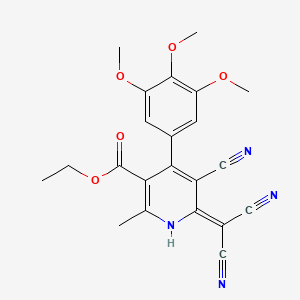
(2Z)-3-(morpholin-4-yl)-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-MORPHOLINO-2-OXO-1-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ETHYL CYANIDE is a complex organic compound that features a morpholine ring, an indole moiety, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-MORPHOLINO-2-OXO-1-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ETHYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with morpholine and cyanide sources under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-MORPHOLINO-2-OXO-1-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ETHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different chemical syntheses and applications.
Scientific Research Applications
2-MORPHOLINO-2-OXO-1-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ETHYL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-MORPHOLINO-2-OXO-1-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ETHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- **4- { [ (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N- (1,3-thiazol-2-yl)benzenesulfonamide .
- **2- (2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid esters .
Uniqueness
2-MORPHOLINO-2-OXO-1-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ETHYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(2Z)-3-morpholin-4-yl-3-oxo-2-(2-oxo-1H-indol-3-ylidene)propanenitrile |
InChI |
InChI=1S/C15H13N3O3/c16-9-11(15(20)18-5-7-21-8-6-18)13-10-3-1-2-4-12(10)17-14(13)19/h1-4H,5-8H2,(H,17,19)/b13-11- |
InChI Key |
CWNOTMJDMQFMRR-QBFSEMIESA-N |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\2/C3=CC=CC=C3NC2=O)/C#N |
Canonical SMILES |
C1COCCN1C(=O)C(=C2C3=CC=CC=C3NC2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-[(1,5-dimethyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11056080.png)
![4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11056086.png)

![1-(4-Methoxyphenyl)-4-(4-methylphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11056093.png)
![3-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]pyridine](/img/structure/B11056094.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide](/img/structure/B11056095.png)
![Methyl 12-[4-(dimethylamino)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B11056096.png)

![2-[5-(1,3-benzodioxol-5-yloxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B11056105.png)
![4-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B11056108.png)

![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056131.png)
![3-(5-bromo-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056156.png)
![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11056166.png)
